Endogenous GHS-R ligand
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Overview
Description
Ghrelin, often referred to as the “hunger hormone,” is a peptide hormone primarily produced by enteroendocrine cells of the gastrointestinal tract, especially the stomach . It plays a crucial role in stimulating appetite, increasing food intake, and promoting fat storage. Ghrelin is a 28-amino acid peptide that exists in two major forms: n-octanoyl-modified ghrelin and des-acyl ghrelin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ghrelin can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence.
Cleavage: Detachment of the synthesized peptide from the resin.
Industrial Production Methods: For large-scale production, a combination of chemical synthesis and semisynthesis is employed. This method allows for the preparation of modified peptides, including ghrelin, in quantities sufficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ghrelin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the peptide’s structure and function.
Common Reagents and Conditions:
Acylation: Catalyzed by ghrelin-O-acyl transferase (GOAT), which facilitates the addition of the acyl group.
Oxidation and Reduction: Typically involve reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Scientific Research Applications
Ghrelin has a wide range of applications in scientific research, including:
Mechanism of Action
Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHSR), a G-protein-coupled receptor (GPCR) located in the hypothalamus and pituitary gland . This binding activates the GHSR, leading to the release of growth hormone and stimulation of appetite . The acylation of ghrelin at serine-3 is crucial for its agonistic action on GHSR .
Comparison with Similar Compounds
Ghrelin is unique among peptide hormones due to its acyl modification, which is essential for its biological activity . Similar compounds include:
Peptide YY: A hormone that reduces appetite and inhibits gastric motility.
Cholecystokinin: A hormone that stimulates digestion and reduces appetite.
Ghrelin’s distinct acylation and its role in stimulating appetite and growth hormone release set it apart from these other hormones.
Properties
Molecular Formula |
C149H249N47O42 |
---|---|
Molecular Weight |
3370.9 g/mol |
IUPAC Name |
4-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]-octanoylamino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[2-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H249N47O42/c1-9-10-11-12-16-45-116(206)196(144(235)105(77-199)171-115(205)73-154)110(78-200)139(230)188-101(71-84-32-14-13-15-33-84)133(224)186-100(70-81(4)5)132(223)190-104(76-198)143(234)193-66-29-42-107(193)137(228)180-95(51-57-118(209)210)128(219)187-102(72-85-74-165-79-169-85)134(225)179-92(47-53-112(156)202)126(217)175-90(39-26-63-167-148(161)162)130(221)191-119(82(6)7)140(231)181-93(48-54-113(157)203)127(218)177-91(46-52-111(155)201)125(216)174-89(38-25-62-166-147(159)160)122(213)173-87(35-18-22-59-151)121(212)178-94(50-56-117(207)208)129(220)189-103(75-197)135(226)176-88(36-19-23-60-152)123(214)182-96(37-20-24-61-153)141(232)195-68-31-44-109(195)145(236)194-67-30-41-106(194)136(227)170-83(8)120(211)172-86(34-17-21-58-150)124(215)185-99(69-80(2)3)131(222)183-97(49-55-114(158)204)142(233)192-65-28-43-108(192)138(229)184-98(146(237)238)40-27-64-168-149(163)164/h13-15,32-33,74,79-83,86-110,119,197-200H,9-12,16-31,34-73,75-78,150-154H2,1-8H3,(H2,155,201)(H2,156,202)(H2,157,203)(H2,158,204)(H,165,169)(H,170,227)(H,171,205)(H,172,211)(H,173,213)(H,174,216)(H,175,217)(H,176,226)(H,177,218)(H,178,212)(H,179,225)(H,180,228)(H,181,231)(H,182,214)(H,183,222)(H,184,229)(H,185,215)(H,186,224)(H,187,219)(H,188,230)(H,189,220)(H,190,223)(H,191,221)(H,207,208)(H,209,210)(H,237,238)(H4,159,160,166)(H4,161,162,167)(H4,163,164,168) |
InChI Key |
QPONSPOGTFKFDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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